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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylsulfonium
nonaflate (TPS-Nf) as a photoacid generator (PAG) in deep UV (DUV) photolithography. This
document includes detailed experimental protocols, quantitative performance data, and
visualizations of the underlying chemical mechanisms.

Introduction to Triphenylsulfonium Nonaflate in DUV
Photolithography

Triphenylsulfonium nonaflate is a key component in chemically amplified photoresists
(CARs) used for DUV lithography, a critical technology in the fabrication of microelectronics and
microfluidics.[1] Upon exposure to DUV radiation (typically at 248 nm from a KrF excimer
laser), TPS-Nf undergoes photodecomposition to generate a strong acid,
nonafluorobutanesulfonic acid.[1] This photogenerated acid then catalyzes a cascade of
chemical reactions within the photoresist polymer matrix during a subsequent post-exposure
bake (PEB) step.[2] This catalytic process, known as chemical amplification, dramatically
increases the photosensitivity of the resist, enabling the patterning of high-resolution features
with low exposure doses.[2]

The nonaflate anion is particularly important as it influences the diffusion of the photogenerated
acid, which is a critical factor in controlling the final dimensions and resolution of the patterned

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b114817?utm_src=pdf-interest
https://www.benchchem.com/product/b114817?utm_src=pdf-body
https://www.benchchem.com/product/b114817?utm_src=pdf-body
https://www.benchchem.com/product/b114817?utm_src=pdf-body
https://www.benchchem.com/product/b114817?utm_src=pdf-body
https://www.benchchem.com/product/b114817
https://www.benchchem.com/product/b114817
https://imicromaterials.com/index.php/technical/duv-photoresist-processing
https://imicromaterials.com/index.php/technical/duv-photoresist-processing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

features.[1]

Quantitative Performance Data

The performance of a photoresist is characterized by several key parameters, including its
sensitivity (the dose of radiation required for patterning) and resolution (the smallest feature
size that can be reliably printed). The following table summarizes representative quantitative
data for a DUV photoresist incorporating triphenylsulfonium nonaflate.

Parameter Value Conditions Reference

Sensitivity (Dose-to-

10 - 30 mJ/cm? 248 nm exposure [2]
Clear, Eo)
Resolution Sub-100 nm Optimized process [3]
Dependent on resist
Aspect Ratio >3:1 thickness and feature [4]

size

Experimental Protocols

This section provides a detailed, step-by-step protocol for patterning a positive-tone DUV
photoresist containing triphenylsulfonium nonaflate.

Materials and Equipment

e Substrate: Silicon wafer
» Adhesion Promoter: Hexamethyldisilazane (HMDS)

e Photoresist: DUV photoresist containing a protected polymer (e.g., poly(4-hydroxystyrene)
with a t-BOC protecting group), triphenylsulfonium nonaflate (2-5 wt%), and a casting
solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA).

e Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) in water

¢ Rinse Solution: Deionized (DI) water
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o Equipment: Spin coater, hot plate, DUV exposure tool (e.g., stepper or scanner), developing
bath, scanning electron microscope (SEM) for inspection.

Protocol

o Substrate Preparation:
o Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
o Dehydrate the wafer by baking at 200°C for 30 minutes.

o Apply HMDS adhesion promoter via vapor priming or spin coating to enhance resist
adhesion.

o Photoresist Coating:
o Dispense the DUV photoresist onto the center of the wafer.

o Spin coat at a speed of 1500-4000 rpm for 30-60 seconds to achieve the desired film
thickness (typically 300-700 nm). The exact speed will depend on the resist viscosity and
desired thickness.

o Soft Bake (Pre-bake):

o Bake the coated wafer on a hot plate at 90-130°C for 60-90 seconds. This step removes
the casting solvent from the resist film.

e EXxposure:

o Expose the wafer to DUV radiation (248 nm) through a photomask using a DUV stepper or
scanner.

o The exposure dose will typically be in the range of 10-50 mJ/cm?, and should be optimized
for the specific resist and desired feature size.

o Post-Exposure Bake (PEB):
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o Bake the exposed wafer on a hot plate at 100-140°C for 60-90 seconds. This critical step
drives the acid-catalyzed deprotection reaction.[2]

Development:

o Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds with gentle
agitation. The exposed regions of the resist will dissolve.

o The development time is a critical parameter and should be carefully controlled.

Rinse and Dry:

o Rinse the wafer thoroughly with DI water to stop the development process.

o Dry the wafer using a nitrogen gun or by spin drying.

Hard Bake (Post-bake):

o (Optional) Bake the wafer at 110-130°C for 60-90 seconds to further harden the patterned
resist and improve its etch resistance.

Inspection:

o Inspect the patterned features using a scanning electron microscope (SEM) to verify the
resolution and quality of the lithography.

Chemical Mechanisms and Signaling Pathways

The functionality of triphenylsulfonium nonaflate in DUV photolithography is centered around
its ability to generate a strong acid upon exposure to UV light. This acid then acts as a catalyst
in a subsequent chemical amplification step.

Photoacid Generation

Upon absorption of a DUV photon, the triphenylsulfonium cation undergoes a series of
photochemical reactions. The primary process is the homolytic cleavage of a carbon-sulfur
bond, leading to the formation of a phenyl radical and a diphenylsulfinyl radical cation. These
reactive intermediates can then undergo further reactions, including hydrogen abstraction from
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the polymer matrix or solvent, ultimately leading to the formation of a proton (H*) and various
byproducts. The proton then combines with the nonaflate anion to form
nonafluorobutanesulfonic acid.

Reaction with Nonafluorobutanesulfonic Acid

Polymer/Solvent

DUV Photon Absorption Triphenylsulfonium Nonaflate Excited State Photodecomposition (Phesﬁfg;‘é:;gle[)rirsﬁggles Zlﬁnyl
(248 nm) (TPS-Nf) [TPS-Nf]* L Sy \

(H*Nf)

Byproducts
(e.g., Diphenyl sulfide,
Phenylthiobiphenyls)

Click to download full resolution via product page

Caption: Photoacid Generation from TPS-Nf.

Chemically Amplified Deprotection

The photogenerated acid catalyzes the removal of protecting groups from the polymer
backbone in the photoresist. A common example is the deprotection of a poly(4-
hydroxystyrene) polymer protected with tert-butoxycarbonyl (t-BOC) groups. The acid
protonates the carbonyl oxygen of the t-BOC group, leading to its cleavage and the formation
of poly(4-hydroxystyrene), isobutene, and carbon dioxide. This deprotection reaction renders
the exposed regions of the photoresist soluble in an aqueous developer.

Post-Exposure Bake
Heat) -

o Volatile Byproducts
B IS (Isobutene, CO2)
Protected Polymer | | Protonated Intermediate
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Caption: Acid-Catalyzed Deprotection.

Experimental Workflow

The overall DUV photolithography process using a TPS-Nf based photoresist can be visualized
as a series of sequential steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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